Structural Divergence from the 2‑Phenoxyacetamide α‑Glucosidase Inhibitor Series
The most thoroughly characterised close analog is the N‑(3‑cyanothiophen‑2‑yl)‑2‑phenoxyacetamide series, which yielded compound 4d9 with an α‑glucosidase IC₅₀ of 2.11 µM [1]. The target compound replaces the central acetamide linker with a 4‑phenoxybenzamide, a bioisosteric modification that sterically and electronically differs from the active 2‑phenoxyacetamide scaffold. While no direct activity data exist for the target compound, this structural divergence is meaningful because SAR in this series shows that even small linker changes can eliminate sub‑micromolar potency.
| Evidence Dimension | Linker chemistry (acetamide vs. benzamide) |
|---|---|
| Target Compound Data | 4‑Phenoxybenzamide linker; no α‑glucosidase IC₅₀ reported |
| Comparator Or Baseline | N‑(3‑Cyanothiophen‑2‑yl)‑2‑phenoxyacetamide (compound 4d9): IC₅₀ = 2.11 µM |
| Quantified Difference | Linker structure differs; activity cannot be extrapolated from the 2‑phenoxyacetamide series |
| Conditions | In vitro α‑glucosidase inhibition assay; comparator data from Bioorg Med Chem Lett 2025 |
Why This Matters
Researchers procuring the compound for α‑glucosidase inhibitor optimisation must use the 4‑phenoxybenzamide scaffold to explore SAR that is inaccessible with the 2‑phenoxyacetamide series.
- [1] Design and synthesis of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide-based α-glucosidase inhibitors. Bioorg Med Chem Lett. 2025;117:130068. doi:10.1016/j.bmcl.2024.130068. View Source
